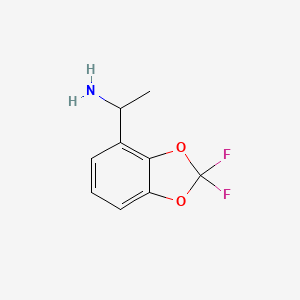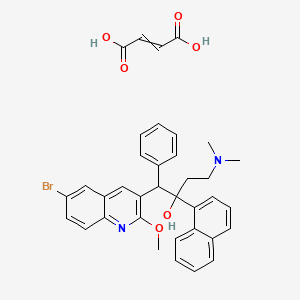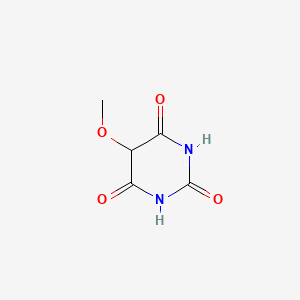![molecular formula C8H9BrO3Zn B12509815 Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC](/img/structure/B12509815.png)
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC is an organozinc compound that features a bromo group attached to a furan ring, which is further substituted with an ethoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC typically involves the reaction of a bromo-substituted furan derivative with a zinc reagent. One common method is the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with the bromo-substituted furan to form the corresponding organozinc compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The product is typically purified by distillation or recrystallization to achieve the desired quality for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic halides or boronic acids.
Oxidation and Reduction: The furan ring can be oxidized or reduced under appropriate conditions to form different functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions, such as Suzuki-Miyaura coupling.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amine-substituted furans, while coupling reactions can form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of functional materials, such as polymers and nanomaterials.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Catalysis: It can be used as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC in chemical reactions involves the formation of reactive intermediates, such as organozinc species, which can undergo further transformations. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in coupling reactions, the organozinc compound forms a complex with a palladium catalyst, which facilitates the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromo({[5-(methoxycarbonyl)furan-2-yl]methyl})ZINC: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Bromo({[5-(acetoxycarbonyl)furan-2-yl]methyl})ZINC: Similar structure but with an acetoxycarbonyl group.
Bromo({[5-(hydroxycarbonyl)furan-2-yl]methyl})ZINC: Similar structure but with a hydroxycarbonyl group.
Uniqueness
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and the types of reactions it can undergo. This functional group can also affect the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C8H9BrO3Zn |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
bromozinc(1+);ethyl 5-methanidylfuran-2-carboxylate |
InChI |
InChI=1S/C8H9O3.BrH.Zn/c1-3-10-8(9)7-5-4-6(2)11-7;;/h4-5H,2-3H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ZCZOZPSSZQPMDO-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=CC=C(O1)[CH2-].[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)

![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)

![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)

![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)


